KO-947 -

KO-947

Catalog Number: EVT-272250
CAS Number:
Molecular Formula: C21H17N5O
Molecular Weight: 355.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KO-947 is a potent and selective inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2) currently under investigation for its potential in treating various cancers. [, , ] These kinases are key components of the RAS/RAF/MEK/ERK signaling pathway, often dysregulated in cancer development and progression. [, ] KO-947 demonstrates promising antitumor activity in preclinical models, particularly those with mutations in this pathway, including BRAF, KRAS, and NRAS mutations. [, ]

BRAF Inhibitors:

1.2 Relevance: BRAF inhibitors are relevant to KO-947 because both drug classes target the MAPK pathway, albeit at different points. [] While BRAF inhibitors target the BRAF protein upstream, KO-947 inhibits ERK1/2 kinases, the final node of the MAPK pathway. [] This difference in target position makes KO-947 potentially effective in cases where resistance to BRAF inhibitors has developed due to pathway reactivation downstream of BRAF. []

MEK Inhibitors:

2.1 Compound Description: MEK inhibitors are a class of drugs that target MEK proteins, also part of the MAPK signaling pathway. Like BRAF inhibitors, they are used in the treatment of cancers with MAPK pathway dysregulation, including melanoma. []

2.2 Relevance: Similar to BRAF inhibitors, MEK inhibitors are relevant to KO-947 because they target the same pathway but at a different point. [] Both BRAF and MEK inhibitors act upstream of ERK1/2 kinases, the target of KO-947. [] The development of resistance to MEK inhibitors, again due to downstream pathway reactivation, makes the distinct target of KO-947 a potentially valuable alternative. []

ANO1 (Anoctamin 1):

3.1 Compound Description: ANO1, also known as TMEM16A, is a calcium-activated chloride channel often overexpressed in various cancers, including esophageal squamous cell carcinoma (ESCC) and head and neck squamous cell carcinoma (HNSCC). []

3.2 Relevance: ANO1 is particularly relevant to KO-947 in the context of 11q13 amplification. This chromosomal amplification, frequently observed in ESCC and HNSCC, often includes the ANO1 gene. [] Research suggests that ANO1 overexpression can drive tumor growth in a manner dependent on the MAPK pathway, making these tumors sensitive to KO-947's ERK1/2 inhibition. [] Interestingly, some 11q13 amplified tumors with silenced ANO1 expression did not respond to KO-947, highlighting the potential role of ANO1 in mediating the sensitivity to ERK inhibition. []

4.1 Compound Description: CCND1 and FADD are genes located within the 11q13 amplicon, often amplified in various cancers like ESCC and HNSCC. [] CCND1 encodes Cyclin D1, a protein crucial for cell cycle regulation, while FADD plays a role in apoptosis.

4.2 Relevance: While not directly targeted by KO-947, both CCND1 and FADD are relevant due to their co-amplification with ANO1 in the 11q13 region. [] This amplification, particularly of ANO1, is associated with sensitivity to KO-947. [] The roles of CCND1 and FADD in cell cycle progression and apoptosis, respectively, might contribute to the overall tumor development driven by 11q13 amplification and consequently, the sensitivity to KO-947 in these cases.

Source and Classification

KO-947 is classified as a small molecule inhibitor within the category of targeted cancer therapies. Its primary mechanism is to inhibit the MAPK signaling pathway, which is frequently dysregulated in cancer. This pathway plays a crucial role in cell proliferation and survival, making it a key target for therapeutic intervention in oncology .

Synthesis Analysis

Methods and Technical Details

The synthesis of KO-947 involves several chemical steps that optimize its potency and selectivity against ERK1/2. While specific synthetic routes are proprietary, it typically includes:

  1. Initial Compound Design: Utilizing structure-activity relationship studies to identify lead compounds with high affinity for ERK1/2.
  2. Chemical Modifications: Iterative modifications to enhance solubility, bioavailability, and metabolic stability.
  3. High-Throughput Screening: Testing various derivatives to identify candidates with optimal pharmacological profiles.

The synthesis process is guided by principles of medicinal chemistry to ensure that the final product meets the desired efficacy and safety profiles for further development .

Molecular Structure Analysis

Structure and Data

The molecular structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to elucidate its conformation and binding interactions at the atomic level .

Chemical Reactions Analysis

Reactions and Technical Details

In biochemical assays, KO-947 demonstrates competitive inhibition of ERK1/2 by binding to the active site of these kinases. The compound's efficacy is quantified using IC50 values, with reported values around 10 nanomolar for ERK1/2 inhibition against certain cancer cell lines .

The reactions involved typically include:

  • Phosphorylation Inhibition: Blocking the phosphorylation of downstream targets that are essential for tumor growth.
  • Signal Transduction Modulation: Altering the MAPK pathway signaling cascades that contribute to cancer progression.

These reactions highlight KO-947's potential as a therapeutic agent in cancers characterized by aberrant MAPK signaling .

Mechanism of Action

Process and Data

KO-947 exerts its effects primarily by inhibiting the phosphorylation activity of ERK1/2. Upon binding to these kinases, KO-947 prevents their activation by upstream signals such as RAS and RAF proteins. This inhibition disrupts the downstream signaling cascade responsible for cell proliferation and survival.

The mechanism can be summarized as follows:

  1. Binding: KO-947 binds to the ATP-binding pocket of ERK1/2.
  2. Inhibition: This prevents ATP from binding and subsequently inhibits phosphorylation of target proteins.
  3. Biological Outcome: Reduced phosphorylation leads to decreased cell proliferation and increased apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

KO-947 exhibits several notable physical and chemical properties relevant for its function:

  • Molecular Weight: Approximately 400 Da (exact value not specified).
  • Solubility: Generally soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Stability under physiological conditions has been demonstrated, although detailed stability data may not be publicly available.

These properties are critical for ensuring effective delivery and action within biological systems .

Applications

Scientific Uses

KO-947 is primarily investigated for its application in oncology as a targeted therapy for tumors exhibiting mutations in RAS or RAF pathways. Its potential uses include:

  • Cancer Treatment: As a monotherapy or in combination with other agents for enhanced therapeutic efficacy.
  • Research Tool: Utilized in preclinical studies to understand the role of ERK signaling in cancer biology.

The ongoing clinical trials aim to establish its safety profile and effectiveness across various cancer types, particularly those resistant to conventional therapies .

Introduction to ERK1/2 Inhibition in Oncological Research

The extracellular signal-regulated kinases 1 and 2 (ERK1/2) represent the terminal nodes in the RAS-RAF-MEK-ERK cascade (MAPK pathway), one of the most frequently dysregulated signaling networks in human malignancies. As central effectors of cellular proliferation, survival, and differentiation, ERK1/2 kinases translate upstream oncogenic signals into transcriptional programs that drive tumorigenesis. The therapeutic targeting of ERK1/2 has emerged as a promising strategy, particularly for cancers harboring activating mutations in upstream components like BRAF, KRAS, or NRAS, where conventional pathway inhibitors often face limitations due to compensatory feedback mechanisms and acquired resistance. ERK1/2 inhibitors represent the final step in the signaling cascade, potentially overcoming resistance to upstream inhibitors by blocking all pathway outputs regardless of the activation mechanism. This strategic positioning, combined with the lower mutation rate of ERK1/2 compared to upstream nodes (making them less prone to acquired resistance mutations), provides a compelling rationale for their clinical development in MAPK-driven cancers.

Role of the MAPK Pathway in Cancer Pathogenesis

The MAPK pathway is a conserved signaling cascade regulating fundamental cellular processes including proliferation, differentiation, survival, and metabolism. In normal physiology, transient activation occurs upon extracellular stimuli (e.g., growth factors) through a sequential phosphorylation cascade: RAS activates RAF, which phosphorylates MEK, which in turn activates ERK1/2. Activated ERK1/2 phosphorylates over 200 cytoplasmic and nuclear substrates, including transcription factors like ELK1 and c-MYC, thereby modulating gene expression programs critical for cell fate decisions [1] [8].

In cancer, this pathway is frequently hijacked through multiple mechanisms:

  • Activating mutations in pathway components: Approximately 30-40% of all human cancers harbor mutations in RAS genes (predominantly KRAS), while BRAF mutations occur in ~7%, including ~50% of melanomas [1] [8].
  • Receptor tyrosine kinase (RTK) overexpression or hyperactivity: Leads to ligand-independent, sustained RAS activation.
  • Inactivating mutations in negative regulators (e.g., NF1).

These alterations result in constitutive MAPK pathway activation, driving uncontrolled cell proliferation, evasion of apoptosis, enhanced cell migration and metastasis, angiogenesis, and metabolic reprogramming [1] [7]. Importantly, dysregulation of this pathway is not merely an oncogenic driver but also a major contributor to therapy resistance. Tumors with RAS or RAF mutations often develop resistance to targeted therapies (e.g., RAF or MEK inhibitors) through mechanisms such as RAF dimerization, RAS amplification, secondary MEK mutations, or activation of parallel survival pathways like PI3K/AKT [1] [3]. This creates a significant unmet medical need for agents capable of overcoming such resistance.

Table 1: Prevalence of Key MAPK Pathway Mutations in Human Cancers

GeneCommon MutationsKey Cancer TypesApproximate Prevalence
KRASG12D, G12V, G12C, G13DPancreatic ductal adenocarcinoma, Colorectal cancer, Non-small cell lung cancer (NSCLC)~90%, ~45%, ~30%
NRASQ61R, Q61K, G12DMelanoma, Acute Myeloid Leukemia~20%, ~15%
BRAFV600E, V600KMelanoma, Hairy cell leukemia, Colorectal cancer, Thyroid cancer~50%, ~100%, ~10%, ~45%

ERK1/2 as a Therapeutic Target in RAS/RAF-Mutant Cancers

ERK1 and ERK2, encoded by MAPK3 and MAPK1 respectively, share 84% amino acid identity and are activated by dual phosphorylation of their Thr-Glu-Tyr (TEY) motif by MEK1/2. While often considered functionally redundant, evidence suggests distinct biological roles: ERK2 knockout is embryonically lethal in mice, whereas ERK1 knockout yields a relatively mild phenotype. ERK2 appears more critical for transmitting pro-mitogenic and transforming signals, including Ras-induced epithelial-mesenchymal transition (EMT) and stem-like marker expression [8]. High expression of MAPK1 (ERK2) and MAPK3 (ERK1) correlates with poor overall survival in multiple cancers, including triple-negative breast cancer (TNBC) [3].

Targeting ERK1/2 offers several theoretical advantages over upstream inhibitors:

  • Bypassing Adaptive Resistance: Inhibition of RAF or MEK often triggers feedback loops (e.g., RTK upregulation) that reactivate the pathway. ERK inhibition blocks the final output.
  • Addressing Mutational Heterogeneity: ERK inhibitors are effective against tumors with diverse upstream activating mutations (BRAF V600E, non-V600 BRAF, KRAS, NRAS) or amplifications.
  • Overcoming Secondary Mutations: Resistance to RAF/MEK inhibitors frequently involves secondary mutations in BRAF or MEK. As the terminal kinase, ERK inhibition remains effective downstream of these mutations [1] [2] [6].

Preclinically, ERK1/2 inhibition demonstrates anti-proliferative and pro-apoptotic effects in models of melanoma, NSCLC, pancreatic cancer, and colorectal cancer harboring MAPK pathway alterations. This includes models resistant to BRAF inhibitors (BRAFi) or MEK inhibitors (MEKi) [2] [4] [6]. Furthermore, ERK1/2 inhibition can modulate the tumor microenvironment and enhance anti-tumor immunity in some contexts [7].

Rationale for Developing KO-947 as a Selective ERK1/2 Inhibitor

Despite the promise of ERK1/2 inhibition, early clinical candidates faced challenges including limited efficacy, drug resistance (often via ERK5 compensatory activation or PI3K/AKT pathway upregulation), and pharmacokinetic limitations [3] [5]. KO-947 (chemical name: 6-benzyl-3-(pyridin-4-yl)-5,6-dihydro-1H-pyrazolo[4,3-g]quinazolin-7(8H)-one; CAS: 1695533-89-1) was developed to address these shortcomings through its distinct pharmacological profile [10].

Key features underpinning KO-947's development rationale include:

  • High Potency and Selectivity: KO-947 is a potent ATP-competitive inhibitor of ERK1 and ERK2, with IC₅₀ values below 50 nM for ERK2. Crucially, it exhibits >50-fold selectivity against a panel of over 450 kinases, minimizing off-target effects and associated toxicities [4] [6] [10]. This selectivity profile is superior to some earlier ERK inhibitors with broader kinase activity.
  • Slow Dissociation Kinetics & Prolonged Target Engagement: A defining characteristic of KO-947 is its extended residence time on the ERK target. This translates into sustained suppression of ERK signaling in vitro and in vivo, even after drug clearance from plasma. A single dose profoundly suppresses phosphorylation of the ERK substrate p90 ribosomal S6 kinase (RSK) for up to five days in xenograft models [6] [10].
  • Activity Across Diverse MAPK-Aberrant Cancers: KO-947 demonstrates potent anti-proliferative activity (IC₅₀ typically 50-250 nM) in cell lines harboring activating mutations in BRAF (including V600E), KRAS, NRAS, or other dysregulations of the MAPK pathway (e.g., NF1 loss) [2] [6]. Critically, it retains activity in models resistant to BRAFi (e.g., vemurafenib) or MEKi.
  • Flexible Dosing Potential: The prolonged pharmacodynamic effect enables exploration of intermittent dosing schedules (e.g., weekly or bi-weekly administration) in preclinical models, achieving comparable antitumor efficacy to daily dosing but with reduced cumulative dose intensity. This flexibility could potentially improve the therapeutic window in humans [6] [10].
  • Synergy Potential: Preclinical data suggests synergy between KO-947 and inhibitors of complementary pathways, such as PI3K inhibitors (e.g., copanlisib). This combination simultaneously targets the MAPK and PI3K survival pathways, offering a strategy to overcome resistance driven by pathway crosstalk [2].

Table 2: Preclinical Profile of KO-947 Compared to Other ERK Inhibitors

PropertyKO-947BVD-523 (Ulixertinib)ASN007SKLB-D18 (ERK1/2/5i)
Primary Target(s)ERK1/2ERK1/2ERK1/2ERK1/2 + ERK5
ERK1/2 IC₅₀<50 nM~10-20 nMNot Fully Disclosed~nM range
Selectivity (Kinase Panel)>50-fold selective (vs 450+ kinases)Selective, but profile differsReported as selectiveDual-target specificity
Key DifferentiationSlow dissociation kinetics, prolonged PD effectFirst clinical ERK1/2 inhibitorPotent in RAS/RAF mutantsDesigned to block ERK5 compensation
In Vitro Activity (IC₅₀ in Mutant Cells)50-250 nM (A375, HCT116, H358)Low nM rangeStrong activity reportedSuperior to BVD-523 in TNBC models
In Vivo Schedule Flexibility (Preclinical)Daily to weekly (regressions)Typically dailyNot specifiedDaily
Reported Resistance Mechanism AddressedBRAFi/MEKi resistance, RAS/RAF mutantsBRAFi/MEKi resistanceBRAFi/MEKi resistanceERK1/2i-induced ERK5 activation

Properties

Product Name

KO-947

IUPAC Name

6-benzyl-3-pyridin-4-yl-5,8-dihydro-1H-pyrazolo[4,3-g]quinazolin-7-one

Molecular Formula

C21H17N5O

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C21H17N5O/c27-21-23-18-11-19-17(20(25-24-19)15-6-8-22-9-7-15)10-16(18)13-26(21)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,23,27)(H,24,25)

InChI Key

ODIUJYZERXVGEI-UHFFFAOYSA-N

SMILES

C1C2=CC3=C(C=C2NC(=O)N1CC4=CC=CC=C4)NN=C3C5=CC=NC=C5

Solubility

Soluble in DMSO

Synonyms

KO-947; KO 947; KO947.

Canonical SMILES

C1C2=CC3=C(C=C2NC(=O)N1CC4=CC=CC=C4)NN=C3C5=CC=NC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.